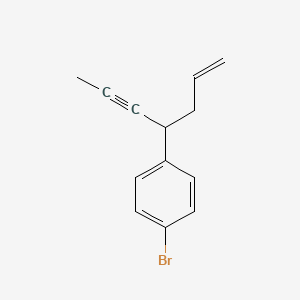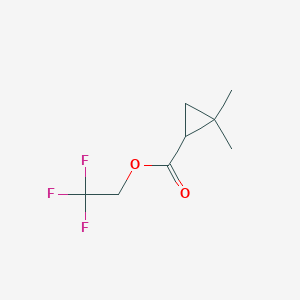
3-(1-Benzyl-5-bromo-1H-benzimidazol-2-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Benzyl-5-bromo-1H-benzimidazol-2-yl)propan-1-ol is a synthetic organic compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds known for their broad range of biological activities and applications in medicinal chemistry . This particular compound features a benzimidazole core substituted with a benzyl group and a bromine atom, making it a unique and potentially valuable molecule for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Benzyl-5-bromo-1H-benzimidazol-2-yl)propan-1-ol typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable aldehyde or carboxylic acid under acidic conditions.
Benzylation: The brominated benzimidazole is benzylated using benzyl chloride in the presence of a base like potassium carbonate.
Addition of Propanol Group: Finally, the benzylated and brominated benzimidazole is reacted with 3-chloropropanol in the presence of a base to introduce the propanol group.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(1-Benzyl-5-bromo-1H-benzimidazol-2-yl)propan-1-ol can undergo various chemical reactions, including:
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4
Reduction: LiAlH4, NaBH4
Substitution: Sodium azide, Thiourea
Major Products Formed
Oxidation: Ketones, Aldehydes
Reduction: De-brominated benzimidazole, Saturated benzimidazole derivatives
Substitution: Azides, Thiols
Scientific Research Applications
3-(1-Benzyl-5-bromo-1H-benzimidazol-2-yl)propan-1-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(1-Benzyl-5-bromo-1H-benzimidazol-2-yl)propan-1-ol is not fully understood, but it is believed to involve interactions with cellular targets such as enzymes and receptors. The benzimidazole core can bind to DNA and proteins, disrupting their normal function and leading to cell death in microbial or cancer cells . The bromine atom and benzyl group may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound, known for its broad range of biological activities.
5-Bromo-1H-benzimidazole: A brominated derivative with enhanced antimicrobial properties.
1-Benzyl-1H-benzimidazole: A benzylated derivative with potential anticancer activity.
Uniqueness
3-(1-Benzyl-5-bromo-1H-benzimidazol-2-yl)propan-1-ol is unique due to the combination of the benzimidazole core, bromine atom, benzyl group, and propanol group. This combination may confer enhanced biological activity and specificity compared to other benzimidazole derivatives .
Properties
CAS No. |
649721-64-2 |
|---|---|
Molecular Formula |
C17H17BrN2O |
Molecular Weight |
345.2 g/mol |
IUPAC Name |
3-(1-benzyl-5-bromobenzimidazol-2-yl)propan-1-ol |
InChI |
InChI=1S/C17H17BrN2O/c18-14-8-9-16-15(11-14)19-17(7-4-10-21)20(16)12-13-5-2-1-3-6-13/h1-3,5-6,8-9,11,21H,4,7,10,12H2 |
InChI Key |
XXNYCVWWWGBNIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Br)N=C2CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4'-(1,3-Phenylene)bis[2,2-dimethyl-5-(naphthalen-1-yl)-2H-imidazole]](/img/structure/B12594527.png)

![N~1~-[(3,4,5-Trimethoxyphenyl)methyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B12594531.png)

![Stannane, bis[2,6-bis(trifluoromethyl)phenyl]dichloro-](/img/structure/B12594541.png)

![Bicyclo[2.2.1]hept-5-en-2-ol, 1,7,7-trimethyl-5-(2-propenyl)-, (1S,2R,4R)-(9CI)](/img/structure/B12594547.png)
![5-Chloro-2-hydroxy-N-{3-[(trifluoromethyl)sulfanyl]phenyl}benzamide](/img/structure/B12594548.png)
![2-Amino-6-(2H-1,3-benzodioxol-5-yl)pyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B12594549.png)

![N-[(1S)-1-(Naphthalen-2-yl)ethyl]formamide](/img/structure/B12594563.png)

propanedinitrile](/img/structure/B12594582.png)
![Methyl 2-[1-(acetyloxy)hexyl]-1,3-thiazole-4-carboxylate](/img/structure/B12594584.png)
